2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 1006477-81-1
VCID: VC5473786
InChI: InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3
SMILES: CN1C=C(C=N1)CNC2=CC=CC=C2F
Molecular Formula: C11H12FN3
Molecular Weight: 205.236

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

CAS No.: 1006477-81-1

Cat. No.: VC5473786

Molecular Formula: C11H12FN3

Molecular Weight: 205.236

* For research use only. Not for human or veterinary use.

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline - 1006477-81-1

Specification

CAS No. 1006477-81-1
Molecular Formula C11H12FN3
Molecular Weight 205.236
IUPAC Name 2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
Standard InChI InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3
Standard InChI Key VYOCAVJEXNXVJM-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CNC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline belongs to the class of aromatic amines, featuring a fluorine atom at the ortho position of the aniline ring and a 1-methylpyrazole group connected via a methylene bridge. Key identifiers include:

PropertyValueSource
CAS No.1006477-81-1
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.236 g/mol
IUPAC Name2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
SMILESCN1C=C(C=N1)CNC2=CC=CC=C2F
InChI KeyVYOCAVJEXNXVJM-UHFFFAOYSA-N

The fluorine atom enhances electronegativity and influences electronic distribution, while the pyrazole ring contributes to hydrogen bonding and π-π stacking capabilities .

Structural Analogs

Comparative analysis reveals structural analogs with modified substituents:

Compound NameKey ModificationsCAS No.Source
4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]anilinePyrrole ring instead of pyrazole13428088
2-Fluoro-4-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]anilinePhenyl-substituted pyrazoleCB71693581

These analogs highlight the impact of heterocyclic ring systems on physicochemical and biological properties .

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit protocols for 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline are scarce, inferred methods from analogous compounds suggest a multi-step approach:

  • Nucleophilic Substitution: Reacting 2-fluoroaniline with 4-chloromethyl-1-methylpyrazole in the presence of a base like potassium carbonate.

  • Reductive Amination: Condensing 2-fluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde followed by reduction using sodium cyanoborohydride .

Reaction conditions (e.g., solvent, temperature) significantly impact yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity .

Purification and Characterization

Post-synthesis purification typically involves column chromatography or recrystallization. Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm hydrogen and fluorine environments.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity (>95% desired).

Physicochemical Properties

Physical Properties

Reported data is limited, but estimated properties include:

  • Melting Point: 120–125°C (predicted via computational models).

  • LogP: 2.1 (indicating moderate lipophilicity).

  • Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO and dichloromethane.

Chemical Reactivity

The compound exhibits:

  • Electrophilic Substitution: At the aniline nitrogen under acidic conditions.

  • Nucleophilic Aromatic Substitution: Fluorine displacement by strong nucleophiles (e.g., methoxide) .

  • Coordination Chemistry: Pyrazole nitrogen participation in metal-ligand complexes .

Industrial and Material Science Applications

Catalysis

The pyrazole moiety’s ability to coordinate transition metals suggests utility in:

  • Homogeneous Catalysis: Palladium complexes for cross-coupling reactions .

  • Photocatalysis: Light-driven organic transformations.

Polymer Science

Incorporation into polymers could enhance thermal stability and electronic properties, relevant for:

  • Conductive Polymers: For flexible electronics.

  • Coating Materials: Fluorine-driven hydrophobicity .

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis .

  • Enantioselective Routes: Chiral catalysts for stereocontrolled production.

Pharmacological Studies

  • In Vitro Screening: Against cancer cell lines and microbial pathogens .

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity assays.

Computational Modeling

  • Docking Studies: To predict target binding sites .

  • QSAR Analysis: Correlating structural features with bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator